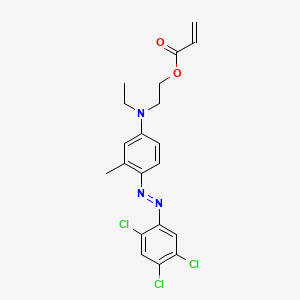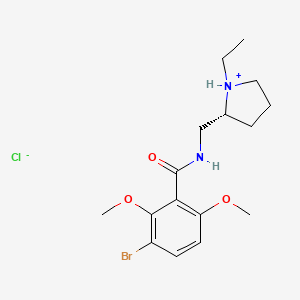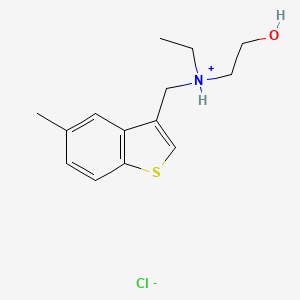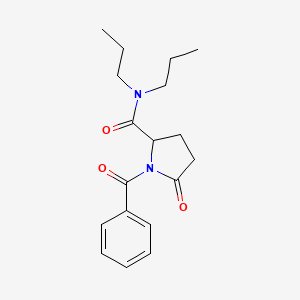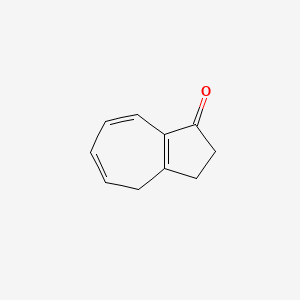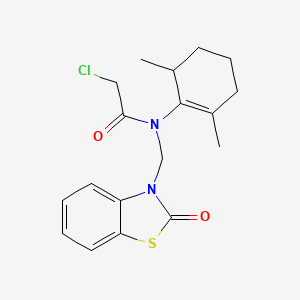
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. They are composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline derivatives can be synthesized through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with phosphoryl chloride or other dehydrating agents .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . More efficient methods have been developed, such as metal-catalyzed cyclization reactions and catalyst-free processes in water .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- undergoes various chemical reactions, including:
Substitution: Isoquinoline derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Isoquinoline N-oxides
Reduction: Reduced isoquinoline derivatives
Substitution: Nitrated, sulfonated, or halogenated isoquinoline derivatives
Scientific Research Applications
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- involves its interaction with molecular targets and pathways in the body. Isoquinoline derivatives can inhibit mitochondrial complex I and II activity, leading to oxidative stress and cell death via apoptosis . They can also interact with dopamine neurons, potentially contributing to neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Structurally similar to isoquinoline, with a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neurotoxic effects.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Uniqueness
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is unique due to its specific structural features and biological activities. Its ability to interact with dopamine neurons and inhibit mitochondrial activity sets it apart from other isoquinoline derivatives .
Properties
CAS No. |
58158-21-7 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15+,16?/m1/s1 |
InChI Key |
IJCPGHZBVADIGP-YISXUXMPSA-N |
Isomeric SMILES |
CN1CC[C@H]2CCCC([C@H]2C1)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



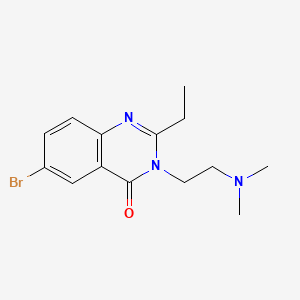
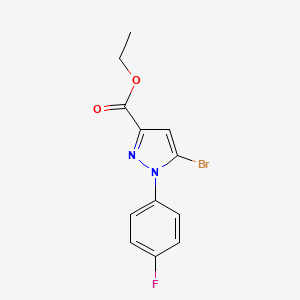
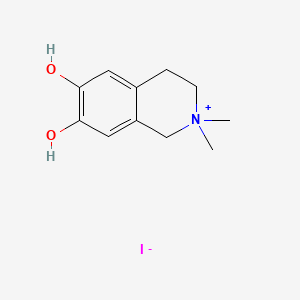
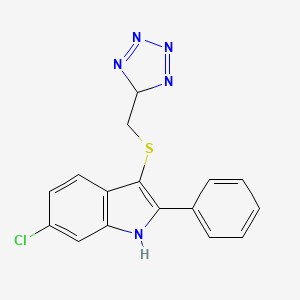
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
